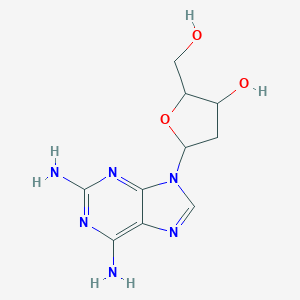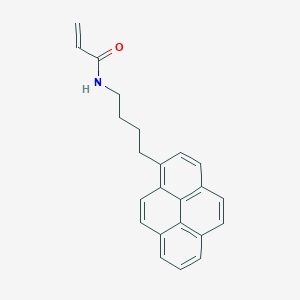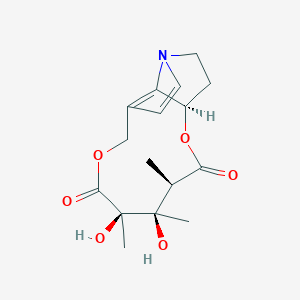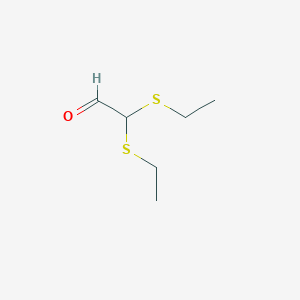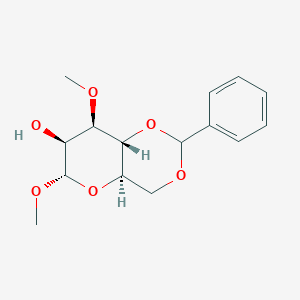
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside involves selective formation methods and chemical modifications of mannopyranoside compounds. For example, one approach utilizes 2,6-dimethylbenzaldehyde to achieve selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside, addressing challenges posed by the cis-arrangement of hydroxyl groups on the mannopyranoside structure (Liotta et al., 2014).
Molecular Structure Analysis
The molecular structure of 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside derivatives has been elucidated through crystallography and NMR spectroscopy. For instance, the crystal structure of a closely related compound, methyl 4,6-O-benzylidene-2,3-dideoxy-2-[2-(methoxycarbonyl)phenylamino]-3-nitro-β-d-mannopyranoside, has been determined, providing insights into the conformation and configuration of these types of compounds (Conturo & Jeffrey, 1982).
Applications De Recherche Scientifique
Chromones and Derivatives as Radical Scavengers
Chromones, including derivatives that may share structural similarities with 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside, are highlighted for their antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and disease progression. Key structural elements, such as double bonds and specific hydroxyl group placements, are critical for their radical scavenging activity. Methylation or glycosylation of these hydroxyl groups on the chromone nucleus has been observed to decrease the radical scavenging potential (Yadav et al., 2014).
Microbial Mannosidases and Biotechnological Applications
Research into microbial mannosidases, enzymes that cleave the 1,4-β-mannopyranosyl linkages in hemicelluloses, reveals applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. These enzymes, which act on mannooligomers and mannobiose, are produced by various microorganisms and exhibit activity across a wide range of pH and temperatures (Chauhan & Gupta, 2017).
Benzopyran Derivatives in Anticancer Research
Benzopyran derivatives, which share a core structural motif with 4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside, have been extensively studied for their anticancer properties. These compounds exhibit a wide range of biological activities and behaviors, supporting their therapeutic potential against multiple diseases. The structural characteristics of benzopyran derivatives are crucial in defining their biological activity, offering a foundation for designing new molecules with enhanced therapeutic efficacy (Xiu et al., 2017).
Orientations Futures
The future directions in the research and application of this compound could involve the development of more efficient and selective methods for the synthesis of partially or differentially substituted synthetic intermediates . This could further expand its utility in the field of carbohydrate chemistry.
Propriétés
IUPAC Name |
(4aR,6S,7S,8R,8aR)-6,8-dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-17-13-11(16)15(18-2)20-10-8-19-14(21-12(10)13)9-6-4-3-5-7-9/h3-7,10-16H,8H2,1-2H3/t10-,11+,12-,13-,14?,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXVHILKGUDBTH-UISBESDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Benzylidene-1,3-di-O-methyl-a-D-mannopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



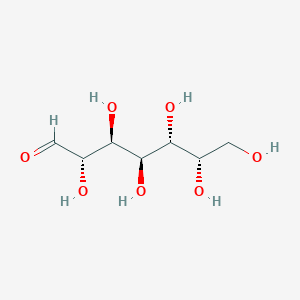
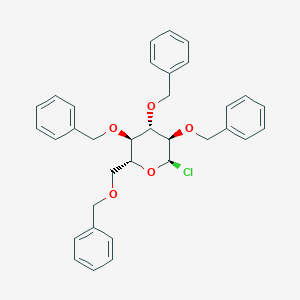
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)




